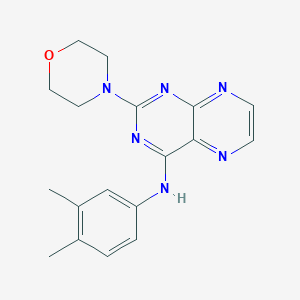

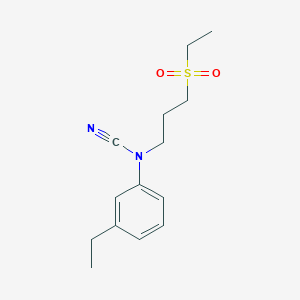

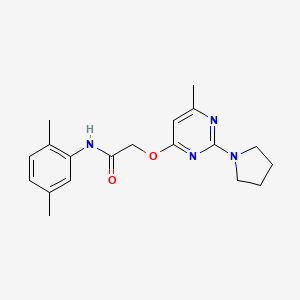

(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine, commonly known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP is a synthetic compound that belongs to the class of pteridine derivatives. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Applications De Recherche Scientifique

Photophysical Properties of Borondipyrromethene Analogues

- Study Overview : Research on borondipyrromethene (BODIPY) analogues, including those with morpholine groups, has shown that these compounds exhibit varying fluorescence quantum yields and lifetimes depending on solvent polarity and the electron withdrawing strength of substituents. This indicates potential applications in the development of fluorescent probes and materials with tunable photophysical properties (Qin et al., 2005).

Synthesis and Characterization of Cobalt(III) Complexes

- Study Overview : The synthesis and characterization of Co(III) complexes with morpholine and other amines have been explored, demonstrating the structural diversity and potential for application in coordination chemistry and catalysis (Amirnasr et al., 2001).

Domino Reactions for Synthesizing Dihydrothiophenes or Spirocyclic Compounds

- Study Overview : The domino reactions involving 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes in the presence of organic amines, including morpholine, highlight a synthetic strategy for creating complex heterocyclic structures, which could have applications in pharmaceuticals and agrochemicals (Sun et al., 2009).

Aromatic Nucleophilic Substitution in Ionic Liquids

- Study Overview : The study of nucleophilic aromatic substitution reactions of nitrothiophenes with amines, including morpholine, in ionic liquids, reveals insights into reaction mechanisms and solvent effects, suggesting applications in green chemistry and organic synthesis (D’Anna et al., 2006).

Synthesis of Novel Pyrimidin-Amines

- Study Overview : Research on synthesizing novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines uncovers potential applications in drug discovery, highlighting the importance of structural modification in developing new therapeutic agents (Thanusu et al., 2010).

Microwave-Assisted Synthesis of Mannich Bases

- Study Overview : The efficient microwave-assisted synthesis of Mannich bases involving morpholine suggests advancements in synthetic methodologies that could streamline the production of bioactive compounds and pharmaceutical intermediates (Aljohani et al., 2019).

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-12-3-4-14(11-13(12)2)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAXZEYRDBYEEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)

![2-cyclopentyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2727541.png)

![N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2727550.png)

![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2727552.png)

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)